molecular formula C10H12FNO2 B13037831 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone

Cat. No.: B13037831
M. Wt: 197.21 g/mol
InChI Key: BCJNBCWQSNDJKX-UHFFFAOYSA-N
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Description

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone is a versatile chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves several synthetic routes. One common method is the reaction of 4-fluoro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3

InChI Key

BCJNBCWQSNDJKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)OC)N

Origin of Product

United States

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